(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Description
BenchChem offers high-quality (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2NO/c1-16-24(23(29)14-9-17-7-10-19(26)11-8-17)25(18-5-3-2-4-6-18)21-15-20(27)12-13-22(21)28-16/h2-15H,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTAHPLEMDIDLD-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one involves a reaction between 3-acetyl-6-chloro-2-methyl-4-phenylquinoline and 4-chlorobenzaldehyde in the presence of a base such as KOH. The resulting product is characterized using various techniques including FTIR, NMR spectroscopy, and X-ray diffraction.
Key Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | 3-acetyl-6-chloro-2-methyl-4-phenylquinoline, 4-chlorobenzaldehyde |
| Catalyst | KOH |
| Solvent | Ethanol |
| Reaction Time | 12 hours |
| Yield | 64% |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The following sections detail specific activities and mechanisms observed in research.
Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance, studies have shown that (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one can induce apoptosis in cancer cells by activating the caspase pathway.
Mechanism of Action:
- Caspase Activation: The compound promotes the activation of caspases, leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to induce G1 phase arrest in cancer cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines: A study conducted on breast cancer cell lines showed that treatment with (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one resulted in a significant reduction in cell viability compared to untreated controls.
- Anti-inflammatory Effects: In animal models, the compound exhibited a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been documented in several studies. The compound can be synthesized through a multi-step process involving the condensation of appropriate aryl and quinoline derivatives. Characterization methods such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction have been employed to confirm its structure and purity .
Key Characterization Techniques
| Technique | Description |
|---|---|
| FTIR | Used to identify functional groups based on molecular vibrations. |
| NMR | Provides information on the molecular structure and dynamics. |
| X-ray Diffraction | Determines the three-dimensional arrangement of atoms in the crystal. |
Biological Activities
Research indicates that (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one exhibits notable biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Potential
Studies have shown that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:
- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
- Reactive Oxygen Species Generation : Increased oxidative stress leads to cell damage and death.
A comparative analysis of similar compounds suggests that this compound may exhibit IC50 values in the low micromolar range against specific cancer cell lines .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research focusing on derivatives has shown effectiveness against resistant strains of bacteria, indicating its potential use in combating antimicrobial resistance .
Q & A
Q. What methods are recommended for confirming the stereochemistry and crystal structure of this compound?
The (E)-configuration and crystal structure can be validated via single-crystal X-ray diffraction (SC-XRD). Key parameters include:
Q. How is this compound synthesized, and what are critical reaction conditions?
Synthesis involves Claisen-Schmidt condensation between 6-chloro-2-methyl-4-phenylquinoline-3-carbaldehyde and 4-chloroacetophenone. Key steps:
- Use of ethanol as a solvent under reflux (70–80°C) for 6–8 hours .
- Acid catalysis (e.g., HCl or H₂SO₄) to promote keto-enol tautomerism .
- Purification via recrystallization from ethanol to achieve ≥95% purity .
Q. What spectroscopic techniques are used for characterization?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~190 ppm) .
- FT-IR : Confirm α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹; C=C at ~1600 cm⁻¹) .
- UV-Vis : Detect π→π* transitions in the quinoline and chalcone moieties (λmax ~350 nm) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles, R factors) from different studies be resolved?
Discrepancies may arise from temperature variations (e.g., 295 K vs. 100 K) affecting thermal motion . Mitigation strategies:
Q. What experimental designs address limitations in bioactivity studies (e.g., antimicrobial assays)?
Common pitfalls include low sample variability and organic degradation. Solutions:
- Sample stabilization : Use continuous cooling (4°C) during prolonged assays to inhibit degradation .
- Dose-response curves : Test concentrations from 1–100 µM to establish IC₅₀ values .
- Positive controls : Compare with standard agents (e.g., ciprofloxacin for antibacterial assays) .
Q. How can DFT calculations optimize the compound’s electronic properties for targeted bioactivity?
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 3 eV enhances charge transfer) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for docking studies .
- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous environments .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Catalyst screening : Test ionic liquids or microwave-assisted synthesis for faster kinetics .
- Chromatographic monitoring : Use HPLC to track intermediate formation (retention time ~8–10 min) .
- Steric effects : Modify substituents (e.g., methoxy vs. chloro groups) to reduce steric hindrance .
Data Reproducibility and Validation
Q. How can crystallographic data be independently validated?
- Access CCDC deposition numbers (e.g., CCDC 1988019) for raw diffraction data .
- Cross-check unit cell parameters (a, b, c, α, β, γ) with published values .
- Use software like SHELXTL or PLATON for structure refinement .
Q. What metrics ensure reliable bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
